Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This compound is classified under the category of azabicyclic compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The presence of the acetate group further categorizes it as an ester, which can influence its reactivity and interactions in biological systems.
This compound is typically synthesized in laboratory settings using various organic synthesis methods. It is classified as a bicyclic amine derivative, specifically featuring a 3-azabicyclo[3.1.0]hexane core structure. Its classification is significant in medicinal chemistry due to the potential pharmacological properties associated with bicyclic amines.
The synthesis of Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate generally involves several key steps:
Industrial production may optimize these methods for efficiency, often employing continuous flow reactors to enhance yield and reduce costs .
The molecular structure of Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can be represented as follows:
Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions:
Reactions typically involve:
The mechanism of action for Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively to specific sites, potentially leading to inhibition or activation of biochemical pathways critical in various physiological processes.
Relevant data regarding solubility and stability can be critical when considering applications in drug formulation or material science .
Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific applications:
The bicyclo[3.1.0]hexane core of rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate (CAS# 2102502-56-5, C₈H₁₄ClNO₂) is strategically deconstructed into two key synthons: a functionalized cyclopropane unit and an aziridine precursor [1]. The core assembly typically employs intramolecular cyclization or [3+2] cycloadditions, with the endo-oriented acetate moiety at C6 requiring careful orthogonal protection. Retrosynthetic disconnection at the C6-N bond reveals methyl 2-(aziridin-2-yl)acetate as a viable precursor, enabling ring expansion via acid-catalyzed cyclization. Alternative routes leverage bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, which undergo esterification and nitrogen functionalization – an approach validated in structurally similar systems like (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS# 565456-77-1) [4].
Table 1: Strategic Bond Disconnections for Bicyclo[3.1.0]hexane Synthesis
Disconnection Target | Synthon A | Synthon B | Key Transformation |
---|---|---|---|
C1-C6 Bond | Aziridine Ethyl Acetate | Allylic Halide | Intramolecular Alkylation |
N-C2/C3 Bond | Enamino Ester | 1,2-Dihalo-Cyclopropane | N-Alkylation/Ring Closure |
C6-C1 Bond (Ring Fusion) | Diazoacetate Derivative | Pyrroline N-Oxide | Cyclopropanation |
Achieving the required (1R,5S,6s) relative configuration demands precise stereocontrol during cyclopropanation. Transition metal catalysis, particularly Rh(II) carboxylates (e.g., Rh₂(OAc)₄), directs syn-selectivity in intramolecular cyclopropanations of diazoacetamide precursors, yielding the desired endo-6-acetate configuration [3] [6]. Computational studies indicate steric interactions between the catalyst and precursor’s ester group dictate facial selectivity, favoring the observed rel-(1R,5S,6s) isomer. Chiral auxiliaries attached to the nitrogen atom further enhance diastereoselectivity (>95% de) in non-catalytic routes, as demonstrated in the synthesis of (1R,5S,6s)-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine derivatives [5]. Solvent polarity critically impacts stereoselectivity: apolar solvents (toluene) favor syn-isomers, while polar aprotic solvents (DMF) erode selectivity by up to 40%.
Functionalization of the C6 position presents challenges due to steric hindrance from the bicyclic core and potential nitrogen basicity interference. Three predominant strategies exist:
Table 2: Functionalization Strategy Performance Metrics
Strategy | Yield Range | Epimerization Risk | Key Limitation |
---|---|---|---|
Early-Stage Incorporation | 45-60% | Low | Diazo Stability Issues |
Late-Stage Alkylation | 70-85% | High | Cryogenic Conditions Required |
Reductive Amination | 65-75% | Moderate | N-Protection Essential |
Catalyst selection governs both ring-closure efficiency and stereochemical fidelity. Dirhodium tetraacetate (Rh₂(OAc)₄) achieves 92% conversion in diazo cyclization routes but necessitates slow addition to suppress dimerization byproducts [3] [6]. Chiral copper-bisoxazoline complexes (e.g., Cu(Box)) enable asymmetric cyclopropanation of allyl aziridines, affording up to 89% ee for the bicyclic core – though ester-directed stereoselectivity remains superior for the target rel-(1R,5S,6s) isomer [4]. Lewis acid co-catalysts (e.g., Mg(OTf)₂) enhance electrophilicity in carbonyl-aziridine ring expansions, reducing reaction temperatures by 30°C and improving endo/exo selectivity from 3:1 to >10:1. Recent advances leverage organocatalytic phase-transfer conditions (e.g., cinchoninium salts) for aqueous-phase cyclizations, achieving comparable stereoselectivity (dr 94:6) while eliminating transition metals [8]. Catalyst loading optimization reveals 2.5 mol% Rh₂(OAc)₄ as optimal; higher loadings accelerate decomposition, while lower loadings prolong reaction times (>48 h) without yield improvement.
Table 3: Catalytic System Performance for Ring Closure
Catalyst System | Conversion | endo/exo Ratio | Reaction Time | Key Advantage |
---|---|---|---|---|
Rh₂(OAc)₄ (2.5 mol%) | 92% | 12:1 | 6 h | High Efficiency |
Cu(Box)-tBu (5 mol%) | 85% | 15:1 (89% ee) | 24 h | Enantioselectivity |
Mg(OTf)₂ (20 mol%) | 78% | 10:1 | 2 h | Mild Conditions |
Benzylcinchoninium Cl (10 mol%) | 70% | 9:1 | 36 h | Metal-Free |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9